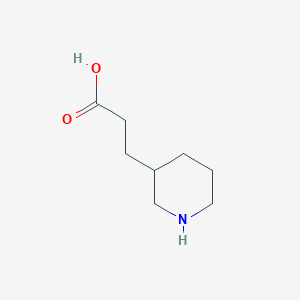

3-(Piperidin-3-yl)propanoic acid

Vue d'ensemble

Description

3-(Piperidin-3-yl)propanoic acid is a compound that falls within the broader class of piperidine derivatives, which are known for their presence in various chemical and pharmacological applications. Piperidine is a six-membered heterocyclic amine that serves as a key building block in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3-aryl-N-n-propyl-piperidines is described as a six-step process starting from α-sulfonyl acetamide, which involves a formal [3+3] cycloaddition reaction into glutarimide, followed by regioselective reduction . Another example is the synthesis of 3-(pyrrolidin-1-yl)piperidine, which is proposed to be synthesized through the exhaustive catalytic hydrogenation of pyrrolylpyridine . These methods highlight the intricate nature of synthesizing piperidine derivatives and the importance of efficient synthetic routes for their production.

Molecular Structure Analysis

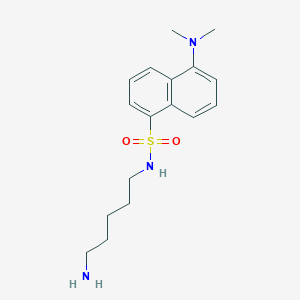

The molecular structure of piperidine derivatives can be analyzed using various spectroscopic techniques. For example, the infrared spectrum of a piperidine derivative was recorded and analyzed using quantum chemical calculations, which helped in assigning IR bands and understanding the molecular geometry . The molecular structure is crucial in determining the reactivity and interaction of the compound with biological targets or other chemical entities.

Chemical Reactions Analysis

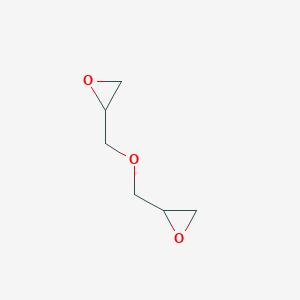

Piperidine derivatives participate in a variety of chemical reactions. The study of 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones shows that these compounds exhibit potent cytotoxicity and preferential lethality towards various neoplasms . This indicates that certain piperidine derivatives can undergo biological reactions leading to DNA fragmentation and activation of apoptosis pathways. Additionally, the reactivity of piperidine derivatives with nucleophiles has been explored, as seen in the use of 1-piperidino-1-trimethylsilyloxycyclopropane as a cyclopropanone equivalent .

Physical and Chemical Properties Analysis

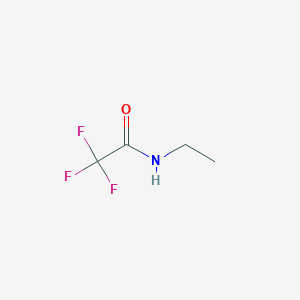

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the fluorination of piperidine derivatives has been shown to reduce the pKa of the compounds, which in turn influences their oral absorption and bioavailability . The inhibitory effect of piperidin-1-yl-phosphonic acid on iron corrosion in sodium chloride media demonstrates the potential application of piperidine derivatives as corrosion inhibitors, which is attributed to their ability to form protective films on metal surfaces .

Applications De Recherche Scientifique

-

Pharmaceutical Industry

- Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- The methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- The outcomes of these applications are the formation of biologically active piperidines that are used in the pharmaceutical industry .

-

Drug Discovery

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The methods of application involve the synthesis of piperidine derivatives and their incorporation into various drug molecules .

- The outcomes of these applications are the development of new drugs with a wide range of therapeutic applications .

-

Anticancer Applications

- Piperidine and piperine, two major alkaloids extracted from black pepper, have been observed to have therapeutic potential against various types of cancers .

- These compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

- Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

-

Synthesis of Other Organic Compounds

-

Antiviral Applications

- Piperidine derivatives have been found to have antiviral properties .

- They are being utilized in different ways as antiviral agents .

- The methods of application involve the synthesis of piperidine derivatives and their incorporation into various drug molecules .

- The outcomes of these applications are the development of new drugs with antiviral properties .

-

Antimalarial Applications

- Piperidine derivatives also have antimalarial properties .

- They are being utilized in different ways as antimalarial agents .

- The methods of application involve the synthesis of piperidine derivatives and their incorporation into various drug molecules .

- The outcomes of these applications are the development of new drugs with antimalarial properties .

Safety And Hazards

Propriétés

IUPAC Name |

3-piperidin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h7,9H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDZOPQSMGHRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408901 | |

| Record name | 3-(piperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-3-yl)propanoic acid | |

CAS RN |

1822-31-7 | |

| Record name | 3-(piperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

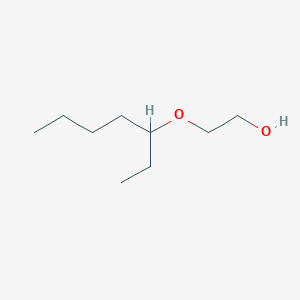

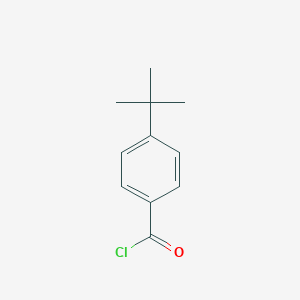

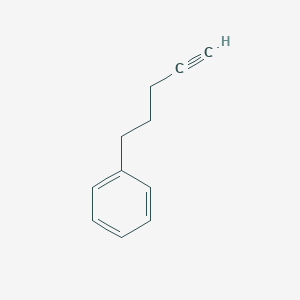

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)